Meleagrin is a prenylated indole alkaloid characterized by a unique triazaspirocyclic skeleton []. This natural product is primarily isolated from various species of the fungal genus Penicillium, such as Penicillium chrysogenum, Penicillium oxalicum, and Penicillium meleagrinum [, , , , , , ]. Meleagrin has garnered significant interest in scientific research due to its diverse biological activities, including antimicrobial, antifungal, cytotoxic, and antifouling properties [, , , , ].
Meleagrin can be isolated through various fermentation and extraction techniques. The process typically begins with culturing Penicillium chrysogenum in a suitable medium, such as tryptic soy broth supplemented with sheep blood. Following fermentation, the culture broth undergoes solvent extraction using chloroform and methanol to isolate the crude extract. This extract is then subjected to column chromatography for purification .
The purification process includes:
The final product's identity is confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy, which provide detailed structural information .
Meleagrin has the molecular formula and a molecular weight of approximately 434.18463 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its biological activity. Key spectral data obtained from nuclear magnetic resonance spectroscopy includes:
The stereochemistry and spatial arrangement of atoms in meleagrin play a significant role in its interaction with biological targets .
Meleagrin undergoes several chemical modifications that can enhance or alter its biological properties. For instance, derivatives can be synthesized through reactions like demethoxylation or methylation, resulting in compounds such as glandicolin A and oxaline. These modifications are achieved through controlled chemical reactions involving specific reagents under defined conditions .
The ability to create derivatives allows researchers to explore structure-activity relationships, furthering the understanding of how molecular changes impact biological function.
Meleagrin exerts its antibacterial effects primarily through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI). This enzyme is essential for fatty acid synthesis in Gram-positive bacteria. By binding to FabI, meleagrin disrupts the bacterial cell membrane integrity, leading to cell death. The compound's multitarget effects suggest that it may also interact with other cellular processes, although these mechanisms require further investigation .
In laboratory studies, meleagrin has demonstrated significant antibacterial activity against various strains of bacteria, highlighting its potential as a therapeutic agent .
Meleagrin is characterized by its solid state at room temperature and exhibits solubility in organic solvents such as methanol and chloroform. Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Analytical techniques such as high-performance liquid chromatography are utilized to assess purity and stability over time .
Meleagrin's primary applications lie within pharmacology and microbiology due to its antibacterial properties. Research indicates potential uses in developing new antibiotics targeting resistant bacterial strains. Additionally, studies exploring its effects on oxidative stress suggest possible applications in treating conditions related to inflammation or fibrosis .
Ongoing research aims to further elucidate the mechanisms of action and potential therapeutic benefits of meleagrin, paving the way for innovative treatments derived from natural products.
The biosynthesis of meleagrin is governed by a dedicated gene cluster within the genomes of Penicillium species, most extensively characterized in P. chrysogenum. This cluster, termed the roq/mel cluster, spans seven coregulated genes (roqA, roqR, roqD, roqM, roqO, roqN, and roqT) organized in a contiguous genomic region. Transcriptional co-regulation ensures synchronized expression of these genes, facilitating the efficient conversion of simple amino acid precursors into complex alkaloids [1] [3] [8]. The cluster includes a gene (roqT) encoding a major facilitator superfamily (MFS) transporter, potentially involved in metabolite export or self-protection. Notably, comparative genomics reveals significant evolutionary divergence: P. roqueforti possesses a truncated four-gene cluster lacking roqN, roqO, and functional roqT, explaining its inability to produce meleagrin beyond roquefortine C [4] [8]. Cluster-specific regulation is mediated internally by transcription factors, often of the Zn(II)₂Cys₆ family, which bind promoter regions of pathway genes to activate expression in response to developmental or environmental cues [8].
Table 1: Core Genes in the Roquefortine/Meleagrin Biosynthetic Cluster of P. chrysogenum
Gene | Gene ID (P. chrysogenum) | Protein Function | Impact of Deletion |
---|---|---|---|
roqA | Pc21g15480 | NRPS (HTD synthesis) | Loss of HTD and all downstream metabolites |
roqR | Pc21g15470 | Cytochrome P450 oxidoreductase (HTD → DHTD) | Loss of DHTD, roquefortine C/D, meleagrin; HTD accumulation |
roqD | Pc21g15430 | Dimethylallyltryptophan synthase (Prenylation) | Loss of roquefortine C/D, glandicolines, meleagrin; HTD/DHTD accumulation |
roqM | Pc21g15440 | Monooxygenase (Glandicoline A synthesis) | Loss of meleagrin; roquefortine C accumulation |
roqO | Pc21g15460 | Monooxygenase (Glandicoline B synthesis) | Loss of meleagrin; glandicoline A accumulation |
roqN | Pc21g15450 | Methyltransferase (Meleagrin synthesis) | Loss of meleagrin; glandicoline B accumulation |
roqT | Pc21g15420 | MFS Transporter | Altered metabolite export; possible intracellular accumulation |
The meleagrin pathway initiates with the nonribosomal peptide synthetase RoqA, a bimodular NRPS essential for assembling the diketopiperazine scaffold. RoqA specifically activates and condenses L-tryptophan and L-histidine, releasing the cyclic dipeptide histidyltryptophanyldiketopiperazine (HTD). This step exemplifies the canonical NRPS mechanism: Adenylation (A) domains select and activate amino acids, thiolation (T) domains shuttle intermediates via phosphopantetheinyl arms, and condensation (C) domains form the peptide bond [1] [5]. The cytochrome P450 enzyme RoqR subsequently oxidizes HTD to dehydrohistidyltryptophanyldiketopiperazine (DHTD), introducing a critical double bond [1] [3]. Prenylation, a key branch point, is catalyzed by the dimethylallyltryptophan synthase RoqD. Remarkably, RoqD exhibits substrate flexibility, prenylating both HTD (yielding roquefortine D) and DHTD (yielding roquefortine C) directly. This enzymatic step attaches a dimethylallyl moiety from dimethylallyl pyrophosphate (DMAPP) to the C-2 position of the indole ring of tryptophan within the diketopiperazine [1] [3] [9].
The pathway proceeds via a branched, non-linear route beyond roquefortine C:
Table 2: Key Intermediates in the Meleagrin Biosynthetic Pathway
Intermediate | Abbreviation | Chemical Significance | Enzyme Responsible for Formation |
---|---|---|---|
Histidyltryptophanyldiketopiperazine | HTD | Initial diketopiperazine core | RoqA (NRPS) |
Dehydrohistidyltryptophanyldiketopiperazine | DHTD | Oxidized diketopiperazine (double bond introduced) | RoqR (P450) |
Roquefortine D | - | Prenylated HTD (C-2 of indole) | RoqD (Prenyltransferase) |
Roquefortine C | - | Prenylated DHTD (C-2 of indole); Major bioactive intermediate & branch point | RoqD (Prenyltransferase) |
Glandicoline A | - | Structural isomer of roquefortine C with opened imidazoline and new oxazole ring | RoqM (Monooxygenase) |
Glandicoline B | - | Hydroxylated derivative of glandicoline A | RoqO (Monooxygenase) |
Meleagrin | - | Final product; methylated derivative of glandicoline B | RoqN (Methyltransferase) |
The roq/mel cluster exhibits a dynamic evolutionary history characterized by gene loss, rearrangement, and potential horizontal gene transfer events. While the core genes (roqA, roqR, roqD) responsible for early steps (HTD, DHTD, roquefortine C/D) are conserved in P. chrysogenum and P. roqueforti, significant differences exist downstream. The P. roqueforti cluster lacks roqN, roqO, and contains only a pseudogene remnant of roqT. This truncation prevents the conversion of roquefortine C into glandicolines and meleagrin, resulting in roquefortine C as the terminal metabolite in this species [4]. This loss is considered an evolutionary adaptation, possibly linked to niche specialization (e.g., cheese environments). The presence of partial cluster remnants in P. roqueforti suggests a progenitor Penicillium species possessed the full pathway, with subsequent degeneration occurring millions of years ago [4] [8]. The conservation of the early pathway stages across diverse Penicillium species highlights the functional importance of roquefortine alkaloids, while the variable terminal steps leading to meleagrin indicate more recent evolutionary diversification. Fungal secondary metabolite clusters like roq/mel often undergo reorganization, where modules (groups of genes) can be lost, duplicated, or rearranged, leading to chemical diversity across taxa [4] [8].
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